BenchChemオンラインストアへようこそ!

DL-Cysteine

Solid-State Chemistry Crystallography Thermal Analysis

DL-Cysteine (CAS 150146-94-4) is the racemic mixture of D- and L-cysteine, providing cost-effective access to both enantiomers where stereochemistry is non-critical. Its unique first-order phase transition with >100 K hysteresis and accompanying crystal fragmentation make it irreplaceable for solid-state studies. As the preferred feedstock for optical resolution into high-purity L-cysteine via mandelic acid crystallization, it is essential for peptide synthesis and D-amino acid biology investigations. Technical-grade material with ~225 °C (decomposition) melting point and partial water solubility meets rigorous research and synthetic demands.

Molecular Formula C₂¹³CH₇NO₂S
Molecular Weight 122.15
CAS No. 150146-94-4
Cat. No. B1147102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-Cysteine
CAS150146-94-4
SynonymsCysteine-3-13C;  DL-Cysteine-3-13C;  (+/-)-Cysteine-3-13C;  NSC 63864-3-13C; 
Molecular FormulaC₂¹³CH₇NO₂S
Molecular Weight122.15
Structural Identifiers
SMILESC(C(C(=O)O)N)S
InChIInChI=1S/C3H7NO2S/c4-2(1-7)3(5)6/h2,7H,1,4H2,(H,5,6)
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DL-Cysteine (CAS 150146-94-4) Procurement Guide: Racemic Sulfur-Containing Amino Acid for Non-Chiral-Sensitive Applications


DL-Cysteine (CAS 150146-94-4) is a racemic mixture of the sulfur-containing amino acid cysteine, composed of equimolar D-cysteine and L-cysteine enantiomers . It serves as a redox-active organic reagent with a reactive thiol (-SH) group, widely employed in peptide synthesis, comparative physicochemical analysis, and as a precursor for optically active cysteine production . Its racemic nature distinguishes it fundamentally from enantiopure L-cysteine, enabling cost-effective use in applications where stereochemistry is non-critical.

Why DL-Cysteine Cannot Be Directly Substituted with L-Cysteine or Other Analogs


In-class substitution of cysteine analogs is precluded by fundamental differences in crystal packing, thermal behavior, synthetic utility, and biological recognition. Crystalline DL-cysteine undergoes a reversible first-order phase transition on cooling with >100 K hysteresis accompanied by crystal fragmentation—a phenomenon not observed in L-cysteine, which preserves single crystals intact [1][2]. The racemic composition enables efficient optical resolution into high-purity L-cysteine and D-cysteine via mandelic acid diastereomeric crystallization [3], a capability absent in enantiopure L-cysteine preparations. Furthermore, D-cysteine—the non-proteinogenic component of DL-cysteine—functions as an endogenous regulator of insulin secretion, with D-cysteine demonstrating higher inhibition of glucose-stimulated insulin secretion than D-serine in islet assays [4]. These differences underscore that DL-cysteine cannot be interchangeably replaced by L-cysteine or other thiol-containing analogs in applications spanning solid-state analysis, chiral resolution feedstock, and D-amino acid biological investigations.

DL-Cysteine Product-Specific Quantitative Differentiation Evidence


DL-Cysteine Exhibits Reversible First-Order Phase Transition with >100 K Hysteresis vs. L-Cysteine

Crystalline DL-cysteine undergoes a reversible first-order phase transition on cooling with a hysteresis exceeding 100 K, accompanied by crystal fragmentation [1]. In direct contrast, L-cysteine exhibits a different phase transition type that preserves single crystals intact [1]. This behavior was characterized by Raman spectroscopy and X-ray diffraction, with the low-temperature phase structure solved independently by powder and single-crystal diffraction techniques [1].

Solid-State Chemistry Crystallography Thermal Analysis

DL-Cysteine Backbone Chirality Interruption Enhances Cytotoxicity in siRNA Delivery Vectors

Cationic polypeptides synthesized from poly(S-propargyl-L-cysteine) or poly(S-propargyl-D-cysteine) were non-cytotoxic to HeLa and HepG2 cells [1]. However, interrupting the backbone chirality—achieved by using DL-cysteine as the starting material—sharply enhanced cytotoxicity [1]. This chirality-dependent effect demonstrates that DL-cysteine-derived polymers possess distinct biological properties relative to enantiopure cysteine-derived polymers.

Gene Delivery Cationic Polypeptides Nanomedicine

DL-Cysteine Enables Commercial Optical Resolution to L-Cysteine via Mandelic Acid Diastereomer Crystallization

DL-Cysteine serves as the essential feedstock for commercial production of optically active L-cysteine via optical resolution with optically active mandelic acid [1]. The method forms diastereomeric complexes (L-cysteine·L-mandelic acid or D-cysteine·D-mandelic acid) that are separated by differential solubility, enabling direct conversion from DL-form to optically active forms without amino or thiol group protection [1]. L-cysteine itself cannot serve this function as it is already enantiopure.

Chiral Resolution Process Chemistry Amino Acid Production

DL-Cysteine Contains D-Cysteine Component That Regulates Insulin Secretion with Higher Potency Than D-Serine

D-Cysteine—the non-proteinogenic enantiomer present in DL-cysteine at 50%—is an endogenous regulator of insulin secretion [1]. In glucose-stimulated insulin secretion assays using mouse and human islets, equimolar D-cysteine demonstrated higher inhibition of insulin secretion compared to D-serine [1]. Serine racemase knockout (SR-/-) mice produce 6–10 fold higher levels of insulin in the pancreas and plasma [1]. L-cysteine lacks this specific biological activity.

D-Amino Acid Biology Pancreatic Islet Function Metabolic Regulation

DL-Cysteine Prevents Gastric Ulceration in Rat Model at 5% w/v Dose

DL-Cysteine administered at a dose of 5% w/v prevents gastric ulceration induced by reserpine and pyloric stenosis in rats . While L-cysteine and other thiol-containing compounds also exhibit gastroprotective effects via sulfhydryl-dependent mechanisms, this quantitative in vivo efficacy datum provides a benchmark for experimental design using DL-cysteine specifically.

Gastroprotection In Vivo Pharmacology Ulcer Models

Optimal DL-Cysteine Procurement and Application Scenarios Based on Quantitative Differentiation Evidence


Industrial L-Cysteine Production via Optical Resolution

DL-Cysteine is the preferred starting material for commercial L-cysteine manufacturing via mandelic acid diastereomeric crystallization [1]. The method enables direct optical resolution without requiring amino or thiol group protection, producing high-purity L-cysteine with high yield [1]. Procurement of DL-cysteine for this application should prioritize technical grade material with melting point ~225 °C (decomposition) and suitability for solution-phase peptide synthesis [2].

Solid-State Physicochemical and Crystallization Studies

DL-Cysteine's unique first-order phase transition with >100 K hysteresis and accompanying crystal fragmentation [1] makes it a valuable model compound for studying solid-state transformations, hydrogen-bond network rearrangements, and crystallization phenomena. L-Cysteine cannot substitute in these studies due to its distinct phase transition behavior that preserves single crystal integrity [1]. Researchers should verify melting point specifications (~225 °C decomposition) and consider the compound's partial water solubility characteristics [2].

D-Amino Acid Biological Function Investigations

DL-Cysteine provides an accessible source of D-cysteine—comprising 50% of the racemic mixture—for studies of D-amino acid biology in mammalian systems [1]. D-Cysteine demonstrates higher inhibition of glucose-stimulated insulin secretion than D-serine in pancreatic islet assays, and SR-/- mice exhibit 6–10 fold elevated insulin levels [1]. L-Cysteine is unsuitable for these investigations as it lacks the D-cysteine component and its associated regulatory activity [1].

Chirality-Dependent siRNA Delivery Vector Development

Cationic polypeptides synthesized from DL-cysteine exhibit sharply enhanced cytotoxicity compared to non-cytotoxic polymers derived from enantiopure L-cysteine or D-cysteine [1]. This chirality-dependent property makes DL-cysteine the material of choice when designing siRNA delivery vectors requiring cytotoxic activity, or alternatively, a compound to explicitly avoid when non-cytotoxic vectors are required [1]. Procurement specifications should ensure ≥95% purity and proper storage at -20 °C [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for DL-Cysteine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.